(+)-gamma-Cadinene

Description

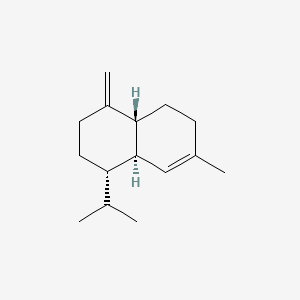

Gamma-Cadinene, also known as D-g-cadinene or epi-muurolene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Gamma-Cadinene is considered to be a practically insoluble (in water) and relatively neutral molecule. Gamma-Cadinene has been primarily detected in saliva. Within the cell, Gamma-cadinene is primarily located in the membrane (predicted from logP) and cytoplasm. Gamma-Cadinene is a wood tasting compound that can be found in a number of food items such as allspice, lemon balm, pepper (spice), and hyssop. This makes Gamma-cadinene a potential biomarker for the consumption of these food products.

Structure

2D Structure

3D Structure

Properties

CAS No. |

483-74-9 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1S,4aR,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene |

InChI |

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,13-15H,4-8H2,1-3H3/t13-,14-,15-/m0/s1 |

InChI Key |

WRHGORWNJGOVQY-KKUMJFAQSA-N |

SMILES |

CC1=CC2C(CC1)C(=C)CCC2C(C)C |

Isomeric SMILES |

CC1=C[C@@H]2[C@@H](CC1)C(=C)CC[C@H]2C(C)C |

Canonical SMILES |

CC1=CC2C(CC1)C(=C)CCC2C(C)C |

Other CAS No. |

483-74-9 |

physical_description |

Liquid |

Synonyms |

gamma-cadinene gamma-cadinene, (+)-gamma(1)-isomer gamma-cadinene, (+)-isomer gamma-cadinene, (-)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Isolation and Discovery of (+)-gamma-Cadinene from Fungal Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-gamma-Cadinene, a sesquiterpene with notable biological activities, has emerged as a compound of interest for pharmaceutical research and development. While traditionally sourced from plants, fungi represent a promising and sustainable alternative for its production. This technical guide provides an in-depth overview of the isolation and discovery of this compound from fungal sources. It details the experimental protocols for fungal culture, extraction, purification, and characterization of the compound. Quantitative data from relevant studies are summarized, and key experimental workflows and the biosynthetic pathway are visualized to facilitate a comprehensive understanding of the process. This document serves as a valuable resource for researchers seeking to explore fungi as a viable platform for the production of this compound and other bioactive sesquiterpenes.

Introduction

Sesquiterpenes are a class of C15 isoprenoid compounds known for their diverse chemical structures and significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound is a bicyclic sesquiterpene belonging to the cadinene family.[3] While historically isolated from various plant species, recent research has identified fungi, particularly from the Basidiomycota and Ascomycota phyla, as producers of this valuable compound.[4][5] The discovery of fungal sources for this compound opens up new avenues for its sustainable production through fermentation, offering advantages over plant extraction which can be subject to geographical and seasonal variability.

This guide focuses on the technical aspects of isolating and identifying this compound from fungal cultures. It is designed to provide researchers and drug development professionals with a comprehensive understanding of the methodologies involved, from the initial fungal culture to the final characterization of the purified compound.

Fungal Sources of this compound

Several fungal species have been identified as producers of γ-cadinene or possess the γ-cadinene synthase enzymes responsible for its biosynthesis.

Table 1: Fungal Species Producing γ-Cadinene

| Phylum | Species | Key Findings |

| Basidiomycota | Ganoderma lucidum | Presence of highly selective γ-cadinene synthases (γ-CSs) identified.[4][6][7] |

| Basidiomycota | Ganoderma sinensis | Identification of three highly selective γ-cadinene synthases.[4][6][7] |

| Basidiomycota | Omphalotus olearius | Omp5a/b enzymes identified for γ-cadinene synthesis.[5] |

| Basidiomycota | Hypholoma fasciculare | CpSTS18 identified as a γ-cadinene synthase.[5] |

| Ascomycota | Aspergillus terreus | Reported as a metabolite source for γ-cadinene.[3][8] |

Experimental Protocols

This section outlines a general workflow for the isolation and identification of this compound from fungal sources, based on established methodologies for sesquiterpene extraction from fungi.

Fungal Culture and Mycelium Production

The initial step involves the cultivation of the selected fungal strain to generate sufficient biomass for extraction.

-

Medium: Potato Dextrose Agar (PDA) for initial culture and Potato Dextrose Broth (PDB) for liquid fermentation are commonly used.

-

Inoculation: A small piece of the fungal culture from the PDA plate is used to inoculate the liquid PDB medium.

-

Incubation: The liquid culture is incubated at a controlled temperature (typically 25-28°C) with shaking (around 150 rpm) for a period of 7 to 28 days to allow for substantial mycelial growth.[4]

-

Harvesting: The mycelium is separated from the culture broth by filtration. The mycelium is then washed with distilled water to remove any remaining medium components and can be freeze-dried for long-term storage or used directly for extraction.

Extraction of this compound

The following protocol describes a solvent-based extraction method to isolate sesquiterpenes from the fungal mycelium.

-

Grinding: The harvested and dried mycelium is ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered mycelium is extracted with an organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for extracting sesquiterpenes. The extraction can be performed by maceration at room temperature with constant stirring for 24-48 hours. This process is typically repeated three times to ensure complete extraction.

-

Filtration and Concentration: The solvent extracts are filtered to remove the mycelial debris. The combined filtrates are then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract contains a mixture of compounds, and therefore, chromatographic techniques are employed for the purification of this compound.

-

Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is used, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used to identify the fractions containing the compound of interest. The TLC plates are developed in a suitable solvent system (e.g., n-hexane:ethyl acetate, 9:1 v/v) and visualized under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid). Fractions with a spot corresponding to the Rf value of a γ-cadinene standard are pooled.

-

High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, the pooled fractions from column chromatography can be subjected to preparative HPLC using a suitable column (e.g., C18) and a mobile phase such as a mixture of methanol (B129727) and water.

Characterization of this compound

The purified compound is characterized using spectroscopic techniques to confirm its identity and structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity of the isolated compound and to obtain its mass spectrum. The fragmentation pattern in the mass spectrum is compared with a reference spectrum of γ-cadinene.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the compound. The chemical shifts and coupling constants are compared with the reported data for this compound.[3][9]

Data Presentation

While precise yields of this compound from fungal sources are not always extensively reported in the literature, some studies provide relative quantitative data.

Table 2: Relative Yield of γ-Cadinene from Heterologous Expression of Fungal Synthases

| γ-Cadinene Synthase (Source Organism) | Relative Yield (%) |

| STC9 (Macrolepiota albuminosa) | 100 |

| Suifus1_441513 (Suillus fuscotomentosus) | 608 |

| Dicsq1_63165 (Dictyopanus sp.) | ~16.4 |

Note: The yield of STC9 was set to 100% for comparison.[4]

Table 3: Spectroscopic Data for γ-Cadinene

| Technique | Key Data Points | Reference |

| Mass Spectrometry (EI-MS) | m/z (relative intensity): 204 (M+), 161, 133, 119, 105, 93, 91, 79, 67, 55, 41 | [3] |

| ¹³C NMR (CDCl₃, δ in ppm) | 148.8, 134.3, 120.9, 108.6, 49.8, 41.9, 41.4, 35.8, 32.1, 30.8, 27.2, 21.6, 21.3, 20.8, 15.6 | [9] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and characterization of this compound.

Biosynthetic Pathway of Sesquiterpenes

Caption: Biosynthesis of this compound via the mevalonate pathway in fungi.

Conclusion

Fungi represent a rich and largely untapped resource for the discovery and production of bioactive sesquiterpenes, including this compound. The methodologies outlined in this guide provide a solid foundation for researchers to isolate and characterize this compound from fungal sources. While the direct extraction from native fungal strains is a viable approach, the identification and heterologous expression of γ-cadinene synthases in microbial hosts like E. coli or Saccharomyces cerevisiae offer a promising strategy for scalable and controlled production.[4] Further research into optimizing fermentation conditions and downstream processing will be crucial for the commercial viability of fungal-derived this compound. The continued exploration of fungal biodiversity is likely to uncover novel sesquiterpenes with significant potential for drug development.

References

- 1. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]

- 2. spectrabase.com [spectrabase.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Sesquiterpenoids Specially Produced by Fungi: Structures, Biological Activities, Chemical and Biosynthesis (2015–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide on the Chemical Structure and Stereochemistry of (+)-gamma-Cadinene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-gamma-Cadinene, a naturally occurring bicyclic sesquiterpene, is a significant constituent of the essential oils of various plants. Its distinct chemical architecture, characterized by a cadinane (B1243036) skeleton and specific stereochemistry, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure and stereochemical intricacies of this compound. It details its structural features, stereochemical assignment, and the experimental methodologies employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). This document aims to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by consolidating key data and outlining a logical workflow for its structural elucidation.

Chemical Structure

This compound is a member of the cadinane class of sesquiterpenes, which are characterized by a decahydronaphthalene (B1670005) bicyclic core.[1] Its molecular formula is C₁₅H₂₄, with a molecular weight of 204.35 g/mol .[2][3] The structure features a six-membered ring fused to another six-membered ring, with an isopropyl group and a methyl group attached to the ring system, and two double bonds. One of the double bonds is endocyclic, while the other is an exocyclic methylene (B1212753) group.

The systematic IUPAC name for this compound is (1S,4aR,8aR)-7-methyl-4-methylidene-1-(propan-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene.[2] This name precisely describes the connectivity and stereochemistry of the molecule.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1S,4aR,8aR)-7-methyl-4-methylidene-1-(propan-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene[2] |

| Molecular Formula | C₁₅H₂₄[2][3] |

| Molecular Weight | 204.35 g/mol [2][3] |

| CAS Number | 39029-41-9[2] |

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity and is defined by the spatial arrangement of its atoms. The molecule possesses three chiral centers, leading to several possible stereoisomers. The "(+)" prefix in its name indicates that it is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction.[4] The specific stereochemical configuration of these chiral centers is designated as 1S, 4aR, and 8aR.[2]

The relative stereochemistry of the isopropyl group at C1 and the hydrogen atom at the bridgehead carbon C8a is cis. This arrangement is a defining feature of the cadinene skeleton.

Experimental Data

The structural elucidation and stereochemical assignment of this compound rely on a combination of spectroscopic techniques.

Optical Rotation

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the carbon framework and the connectivity of protons and carbons.

While a complete, assigned NMR dataset for this compound is not available in the provided search results, data for the closely related δ-cadinene can be used as a reference for the expected chemical shift ranges.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Cadinene-Type Sesquiterpenes

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl (isopropyl) | 0.7 - 1.0 (d) | 15 - 22 |

| Methyl (vinyl) | 1.6 - 1.8 (s) | 20 - 25 |

| Methylene (ring) | 1.2 - 2.5 (m) | 25 - 40 |

| Methine (ring) | 1.5 - 2.8 (m) | 40 - 55 |

| Methine (isopropyl) | 1.8 - 2.5 (m) | 25 - 35 |

| Olefinic (endocyclic) | 5.3 - 5.6 (br s) | 120 - 140 |

| Olefinic (exocyclic) | 4.5 - 4.8 (s) | 105 - 115 (CH₂) / 145 - 155 (C) |

Note: These are approximate ranges and can vary depending on the specific isomer and solvent used.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate and identify volatile compounds in a mixture. The retention time in the gas chromatogram and the fragmentation pattern in the mass spectrum are characteristic of a particular compound. The mass spectrum of gamma-cadinene typically shows a molecular ion peak (M⁺) at m/z 204, corresponding to its molecular weight.

Experimental Protocols

The following sections outline the general experimental methodologies for the isolation and structural elucidation of this compound.

Isolation from Natural Sources

-

Extraction: The essential oil containing this compound is typically extracted from plant material (e.g., leaves, wood) via steam distillation or hydrodistillation.

-

Fractionation: The crude essential oil is then subjected to column chromatography on silica (B1680970) gel. A non-polar solvent system, such as n-hexane, is used as the mobile phase to separate the hydrocarbon fraction containing the cadinenes.

-

Purification: Further purification is achieved by techniques like preparative gas chromatography (prep-GC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Structural Elucidation Workflow

The structural elucidation of a natural product like this compound follows a logical progression of analytical techniques.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

1D NMR Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the proton-decoupled spectrum. Key parameters include a spectral width of 0-220 ppm and a larger number of scans due to the lower natural abundance of ¹³C.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the connectivity across quaternary carbons.

-

-

Data Analysis: Integrate the ¹H NMR signals to determine the number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to piece together the molecular structure.

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent like hexane (B92381) or dichloromethane.

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., HP-5MS).

-

Injector: Set the injector temperature to around 250 °C.

-

Oven Program: Employ a temperature gradient, for example, starting at 60 °C and ramping up to 240 °C at a rate of 3 °C/min.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Detection:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range of, for example, 40-350 amu.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the mass spectrum by comparing the fragmentation pattern with spectral libraries and the expected molecular weight.

Conclusion

The chemical structure and stereochemistry of this compound have been unequivocally established through a combination of spectroscopic techniques. Its bicyclic cadinane framework, the specific placement of its functional groups, and its defined absolute configuration of (1S,4aR,8aR) are key to its identity. The detailed experimental protocols and the logical workflow presented in this guide provide a solid foundation for researchers working on the isolation, characterization, and potential applications of this and related sesquiterpenes. A thorough understanding of its structural and stereochemical properties is paramount for any investigation into its biological activities and potential for drug development.

References

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-γ-Cadinene

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-γ-Cadinene is a naturally occurring sesquiterpene, a class of C15 isoprenoids, belonging to the cadinane (B1243036) subgroup. It is an enantiomer of (-)-γ-cadinene and is found as a constituent of essential oils from various plant species. This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-γ-cadinene, alongside detailed experimental protocols for its isolation and characterization. Furthermore, it explores its known biological activities and the associated signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

The physical and chemical properties of (+)-γ-Cadinene are summarized in the tables below. It is important to note that while some data is specific to the (+)-enantiomer, other reported values are for "gamma-cadinene" without specifying the stereoisomer, or for the (-)-enantiomer. Due to the enantiomeric relationship, the physical properties such as boiling point and density are expected to be identical for both (+) and (-) forms. The key distinguishing feature is the specific optical rotation, which will be equal in magnitude but opposite in sign.

General and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₄ | [1] |

| Molecular Weight | 204.35 g/mol | [1] |

| IUPAC Name | (1S,4aR,8aR)-7-methyl-4-methylidene-1-(propan-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene | [1] |

| CAS Number | 39029-41-9 | [1] |

| Synonyms | D-γ-Cadinene, epi-Muurolene | [1] |

| Chemical Class | Sesquiterpene (Cadinane) | [1] |

Physical Properties

| Property | Value | Notes | Source(s) |

| Appearance | Colorless to pale yellow liquid | Reported for (-)-γ-Cadinene | [2] |

| Boiling Point | 271-276 °C | At 760 mmHg, for (-)-γ-Cadinene | [3] |

| Density | 0.89 g/cm³ / 0.917–0.923 g/cm³ | At 25°C, reported for (-)-γ-Cadinene | [4] |

| Refractive Index | Not available | ||

| Optical Rotation ([α]D) | Data not readily available for the pure (+)-enantiomer. | Enantiomers rotate plane-polarized light in equal and opposite directions. In a study of Ageratina dendroides essential oil, (+)- and (-)-γ-cadinene were found as a near-racemic mixture. | |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and ether. | General property for sesquiterpenes. | [2] |

Experimental Protocols

Isolation of (+)-γ-Cadinene from Plant Material (Representative Protocol)

This protocol outlines a general procedure for the extraction and isolation of sesquiterpenes, which can be adapted for (+)-γ-Cadinene from a suitable plant source.

3.1.1. Extraction

-

Materials:

-

Dried and powdered plant material (e.g., leaves, stems, or roots)

-

Solvent (e.g., n-hexane, ethanol, or dichloromethane)

-

Soxhlet apparatus or maceration setup

-

Rotary evaporator

-

-

Procedure (Soxhlet Extraction):

-

A known quantity of the dried plant material is placed in a cellulose (B213188) thimble.

-

The thimble is placed into the Soxhlet extractor.

-

The extraction solvent is added to the round-bottom flask.

-

The apparatus is assembled and heated. The solvent vaporizes, condenses, and drips onto the plant material, extracting the desired compounds.

-

The extraction is carried out for several hours until the solvent in the extractor is clear.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

3.1.2. Fractionation and Purification

-

Materials:

-

Silica (B1680970) gel for column chromatography

-

A series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate)

-

Thin Layer Chromatography (TLC) plates

-

Preparative High-Performance Liquid Chromatography (HPLC) system (optional)

-

-

Procedure:

-

The crude extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fractions are collected and monitored by TLC to identify those containing compounds with the expected Rf value for γ-cadinene.

-

Fractions containing the target compound are combined and the solvent is evaporated.

-

For higher purity, the enriched fraction can be further purified by preparative HPLC.

-

Characterization of (+)-γ-Cadinene

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To determine the purity of the isolated compound and to obtain its mass spectrum for identification.

-

Methodology:

-

A small amount of the purified sample is dissolved in a suitable volatile solvent (e.g., hexane).

-

The sample is injected into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

The oven temperature is programmed to ramp up to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

The separated components are then ionized (typically by electron impact, EI) and the resulting fragments are analyzed by the mass spectrometer.

-

The retention time and the mass spectrum of the peak corresponding to (+)-γ-Cadinene are compared with those of a standard or with data from spectral libraries (e.g., NIST). The mass spectrum of γ-cadinene typically shows a molecular ion peak at m/z 204 and characteristic fragmentation patterns.[1]

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the chemical structure and stereochemistry of the molecule.

-

Methodology:

-

A few milligrams of the pure sample are dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR and ¹³C NMR spectra are acquired.

-

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity of protons and carbons.

-

The stereochemistry can be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which provide information about the spatial proximity of protons. The chemical shifts and coupling constants are compared with literature data for confirmation.

-

Biological Activities and Signaling Pathways

(+)-γ-Cadinene, along with other sesquiterpenes, has been reported to exhibit a range of biological activities. The primary activities of interest are its antioxidant and antimicrobial properties.

Antioxidant Activity and the Nrf2/HO-1 Signaling Pathway

Many sesquiterpenes exert their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Diagram of the Nrf2-Mediated Antioxidant Response

Caption: Nrf2-Mediated Antioxidant Signaling Pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like (+)-γ-cadinene, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), which play a crucial role in cellular defense against oxidative damage.

Antimicrobial Activity

The antimicrobial mechanism of sesquiterpenes is often attributed to their ability to disrupt the integrity of microbial cell membranes and interfere with essential cellular processes.

Workflow of Proposed Antimicrobial Mechanisms

Caption: Proposed Antimicrobial Mechanisms of Action.

The lipophilic nature of (+)-γ-cadinene allows it to partition into the lipid bilayer of bacterial and fungal cell membranes. This can lead to a loss of membrane integrity, increased permeability, and leakage of intracellular components. Additionally, there is evidence to suggest that sesquiterpenes can inhibit essential cellular processes such as protein synthesis and metabolic pathways, ultimately leading to microbial cell death.

Conclusion

(+)-γ-Cadinene is a chiral sesquiterpene with interesting biological activities. This guide has provided a detailed summary of its physical and chemical properties, along with practical protocols for its isolation and characterization. The elucidation of its role in modulating the Nrf2 signaling pathway provides a basis for further investigation into its potential as an antioxidant agent. While the precise mechanisms of its antimicrobial action require further study, the disruption of cell membrane integrity remains a key proposed mechanism. The information compiled herein serves as a valuable resource for scientists engaged in the exploration and development of novel therapeutic agents from natural sources. Further research is warranted to fully characterize the specific optical rotation of the pure (+)-enantiomer and to explore its full therapeutic potential.

References

A Comprehensive Review of (+)-Gamma-Cadinene Research: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Gamma-Cadinene, a member of the cadinane (B1243036) class of bicyclic sesquiterpenes, has garnered interest in the scientific community for its potential therapeutic applications. As a naturally occurring volatile compound found in a variety of plants, it contributes to their characteristic aromas and defense mechanisms. This technical guide provides a comprehensive literature review of the research surrounding this compound, with a focus on its synthesis, biological activities, and underlying mechanisms of action. While research specifically isolating the effects of the this compound enantiomer is still emerging, this review consolidates the existing knowledge on gamma-cadinene and its closely related isomers to provide a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Synthesis of this compound

The stereoselective synthesis of this compound presents a significant challenge due to the presence of multiple chiral centers. While the total synthesis of the racemic mixture of γ2-cadinene has been reported, detailed protocols for the specific enantioselective synthesis of this compound are not extensively documented in publicly available literature.[1]

Enzymatic Synthesis:

The biosynthesis of cadinane sesquiterpenes in plants and microorganisms offers a potential route for the production of this compound. This process is catalyzed by a class of enzymes known as sesquiterpene synthases.[2] Specifically, (+)-delta-cadinene synthase has been identified and characterized, which catalyzes the cyclization of farnesyl diphosphate (B83284) to form (+)-delta-cadinene. While not directly producing this compound, this highlights the enzymatic machinery available in nature for the synthesis of the cadinane skeleton. Further research into related synthases may uncover a direct enzymatic route to this compound.

Below is a generalized workflow for the enzymatic synthesis of cadinane sesquiterpenes.

Caption: Generalized workflow for the enzymatic synthesis of (+)-cadinene sesquiterpenes.

Biological Activities of Cadinane Sesquiterpenes

While specific quantitative data for this compound is limited, studies on closely related isomers and essential oils rich in cadinane sesquiterpenes indicate a broad spectrum of biological activities.

Antimicrobial Activity

Various studies have demonstrated the antimicrobial properties of essential oils containing gamma-cadinene and its isomers against a range of pathogenic bacteria and fungi.[3] The lipophilic nature of these sesquiterpenes is believed to facilitate their interaction with and disruption of microbial cell membranes, leading to cell death.[4]

Table 1: Antimicrobial Activity of Cadinane Sesquiterpenes

| Compound/Essential Oil | Microorganism | Activity Metric | Value | Reference |

| Essential oil containing γ-cadinene | Escherichia coli | MIC | 3-6 μL/mL | [3] |

| Essential oil containing γ-cadinene | Staphylococcus aureus | MIC | 3-6 μL/mL | [3] |

| Essential oil containing δ-cadinene | Listeria monocytogenes | MIC | 5 μL/mL | [3] |

| Essential oil containing δ-cadinene | Streptococcus pneumoniae | MIC | Not Specified | [5] |

| Cedarwood essential oil (rich in δ-cadinene) | Micrococcus luteus | MIC | 7.46 µL/mL | [5] |

| Cedarwood essential oil (rich in δ-cadinene) | Candida krusei | MIC | 9.46 µL/mL | [5] |

Note: MIC (Minimum Inhibitory Concentration) values are from studies on essential oils and may not represent the activity of the pure compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standardized broth microdilution method is commonly used to determine the MIC of a compound against a specific microorganism.[4]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution: The test compound, dissolved in a suitable solvent like DMSO, is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Gamma-cadinene and related sesquiterpenes have been reported to possess anti-inflammatory properties.[3][6] The proposed mechanism of action involves the modulation of key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade.[7][8]

Proposed Anti-inflammatory Signaling Pathway:

Inflammatory stimuli can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, releasing the NF-κB dimer (p50/p65). The active NF-κB then translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines, chemokines, and other inflammatory mediators.[9] Natural compounds like sesquiterpenes may inhibit this pathway at various points, such as by preventing the degradation of IκBα or by inhibiting the nuclear translocation of NF-κB.

Caption: Proposed mechanism of anti-inflammatory action via the NF-κB pathway.

Anticancer Activity

The anticancer potential of cadinane sesquiterpenes has been investigated, with studies on δ-cadinene showing promising results against ovarian and breast cancer cell lines.[10][11] The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.

Table 2: Anticancer Activity of δ-Cadinene

| Compound | Cell Line | Activity Metric | Value | Reference |

| δ-Cadinene | OVCAR-3 (Ovarian) | IC50 | Not Specified | [11] |

| δ-Cadinene | MDA-MB-231 (Breast) | IC50 | Not Specified | [10] |

Note: Specific IC50 values for this compound are not yet available in the reviewed literature.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with the SRB dye.

-

Solubilization: The bound dye is solubilized with a Tris-base solution.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 515 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Proposed Apoptotic Signaling Pathway:

δ-Cadinene has been shown to induce apoptosis in ovarian cancer cells through a caspase-dependent pathway.[12] This involves the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.

Caption: Proposed caspase-dependent apoptotic pathway induced by cadinane sesquiterpenes.

Conclusion and Future Directions

The available literature suggests that this compound and its related cadinane sesquiterpenes are promising natural products with a range of biological activities that warrant further investigation for therapeutic applications. However, a significant portion of the current research has been conducted on essential oils or other isomers, highlighting a critical need for studies focused specifically on the purified this compound enantiomer.

Future research should prioritize the following:

-

Development of stereoselective synthetic routes to obtain enantiomerically pure this compound for biological testing.

-

Quantitative evaluation of the biological activities of pure this compound to establish accurate IC50 and MIC values.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound.

-

Comparative studies of the biological activities of this compound and its (-) enantiomer to understand the role of stereochemistry in its therapeutic effects.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel, nature-derived drugs for a variety of diseases.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. [Advances in biosynthesis of cadinane sesquiterpenes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy (-)-gamma-Cadinene | 1460-97-5 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of the Anti-Inflammatory and Antinociceptive Effects of the Essential Oil from Leaves of Xylopia laevigata in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. δ-Cadinene inhibits the growth of ovarian cancer cells via caspase-dependent apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Ecological Role of (+)-gamma-Cadinene in Plant Defense

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of threats, including herbivores and pathogenic microorganisms. A significant component of this chemical weaponry consists of secondary metabolites, a diverse group of organic compounds not directly involved in the normal growth, development, or reproduction of the organism. Among these, terpenes, and specifically sesquiterpenes (C15H24), play a crucial role.[1][2] This technical guide focuses on the ecological significance of this compound, a bicyclic sesquiterpene found in various plant species. It serves as a critical component in both constitutive and inducible defense systems, exhibiting significant anti-herbivore and antimicrobial properties.[3] This document provides a comprehensive overview of its biosynthesis, defensive functions, the signaling pathways governing its production, and detailed experimental protocols for its study.

Biosynthesis of this compound

The biosynthesis of all sesquiterpenes, including this compound, originates from the precursor farnesyl diphosphate (B83284) (FPP, C15), which is primarily synthesized through the cytosolic mevalonate (B85504) (MVA) pathway.[4] The key step in the formation of the specific cadinene skeleton is the cyclization of FPP. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPS) or cyclases. Specifically, the enzyme (+)-δ-cadinene synthase has been identified in cotton (Gossypium hirsutum) as catalyzing the first committed step in the biosynthesis of cadinane-type sesquiterpenes.[3][5] This enzyme facilitates the complex intramolecular cyclization of the linear FPP molecule to form the bicyclic cadinene structure. While the direct synthase for the (+)-gamma isomer is a subject of ongoing research in many species, the general pathway provides a clear framework for its formation.

Ecological Functions and Efficacy

This compound plays a significant role in defending plants against both biotic and abiotic stresses. Its biosynthesis is often induced or significantly upregulated in response to environmental challenges.[3]

Antimicrobial Activity

Gamma-Cadinene exhibits broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.[3] Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[3] The lipophilic nature of sesquiterpenes is believed to facilitate their interaction with and disruption of microbial cell membranes, leading to cell death.[6] Furthermore, synergistic effects have been observed when γ-cadinene is combined with monoterpenes, enhancing its antimicrobial action by increasing cell wall penetration.[3]

Table 1: Quantitative Antimicrobial Activity of Cadinenes

| Compound/Source | Target Organism | Method | Activity Metric (MIC) | Reference |

| γ-Cadinene (from Artemisia giraldii essential oil) | Escherichia coli | Broth Microdilution | 3-6 µL/mL | [3] |

| γ-Cadinene (from Artemisia giraldii essential oil) | Staphylococcus aureus | Broth Microdilution | 3-6 µL/mL | [3] |

| δ-Cadinene (from Schinus molle fruit) | Streptococcus pneumoniae | Broth Microdilution | 31.25 µg/mL | [6] |

| Essential Oil (16.5% δ-cadinene, 7.5% γ-cadinene) | Various pathogenic bacteria & fungi | Not Specified | Exhibited antibacterial & antifungal activities | [7] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Anti-herbivore Defense

Cadinene sesquiterpenes function as potent defensive chemicals against insect herbivory.[3] Research on the invasive plant Eupatorium adenophorum identified six cadinene sesquiterpenes that showed strong antifeedant activity against the generalist insect Spodoptera exigua (beet armyworm).[8] This deterrent effect reduces the amount of damage herbivores inflict, thereby protecting the plant.[9] The defensive action can be attributed to direct toxicity or to acting as a feeding deterrent, reducing the food intake rate of the insect.[9]

Table 2: Quantitative Anti-herbivore and Stress-Response Data for Cadinenes

| Plant Species | Stressor/Herbivore | Compound/Gene Measured | Result | Reference |

| Eupatorium adenophorum | Spodoptera exigua | Six cadinene sesquiterpenes | Potent antifeedant activity observed | [8] |

| Ocimum basilicum (Basil) | Cold Stress (4°C for 48h) | γ-cadinene synthase (CDS) expression | 25.5-fold increase in expression | [3] |

| Gossypium hirsutum (Cotton) | Bacterial blight / Verticillium wilt | (+)-δ-cadinene synthase (CDNS) | Gene expression induced by infection | [3] |

Induction and Signaling Pathways

The production of this compound is tightly regulated and often induced by external stimuli, implicating complex signaling networks. Plant defense signaling is primarily mediated by hormones such as salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).[10][11] Typically, attack by biotrophic pathogens and piercing-sucking insects activates the SA pathway, while necrotrophic pathogens and chewing herbivores activate the JA/ET pathways.[10] These signaling cascades involve secondary messengers like reactive oxygen species (ROS) and calcium ions, and activate downstream components like mitogen-activated protein kinase (MAPK) cascades.[10][11] These pathways ultimately lead to the activation of transcription factors (e.g., WRKY, bHLH) that bind to the promoters of defense-related genes, such as terpene synthases, initiating the synthesis of defensive compounds like this compound.[12]

Experimental Protocols

The following section details standardized methodologies for the extraction, quantification, and bioactivity assessment of this compound.

Protocol 1: Extraction and Quantification from Plant Material

This protocol describes a general procedure for extracting and quantifying this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

-

1. Plant Material Preparation:

-

Harvest fresh plant tissue (e.g., leaves, stems).

-

Flash-freeze the tissue in liquid nitrogen and lyophilize (freeze-dry) to a constant weight.

-

Grind the dried tissue into a fine powder using a mortar and pestle or a mill.

-

-

2. Extraction: [13]

-

Weigh approximately 10 g of the powdered plant material into a flask.

-

Add 100 mL of 100% methanol (B129727) (or hexane (B92381) for non-polar extraction).

-

Shake the mixture for 1 hour at room temperature.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

-

Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid debris.

-

Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

-

-

3. Quantification (GC-MS): [14][15]

-

Sample Preparation: Dissolve a known mass of the crude extract in a suitable solvent (e.g., hexane). Add a known concentration of an internal standard (e.g., epi-eudesmol, if not naturally present in the sample) to correct for variations.[14]

-

Instrumentation: A GC system coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Program: Initial temperature 60°C, hold for 2 min. Ramp at 3°C/min to 240°C. Hold at 240°C for 5 min.[14]

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium, constant flow rate of 1 mL/min.

-

MS Parameters: Electron impact (EI) ionization at 70 eV. Scan range m/z 40-500.

-

Analysis: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve generated from the standard and normalized to the internal standard.[14]

-

Protocol 2: Antimicrobial Broth Microdilution Assay (MIC Determination)

This protocol is adapted from established methods for testing the antimicrobial activity of natural products.[6]

-

1. Preparation of Test Compound:

-

Due to the lipophilic nature of this compound, prepare a stock solution (e.g., 10 mg/mL) in sterile Dimethyl Sulfoxide (DMSO).[6]

-

-

2. Microorganism Preparation:

-

From a fresh culture plate (18-24 hours old), suspend 3-5 isolated colonies of the test bacterium (e.g., S. aureus) in sterile saline solution (0.85% NaCl).[6]

-

Adjust the suspension turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in appropriate sterile broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

3. Assay Procedure:

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

-

Add 10 µL of the prepared microbial suspension to each well.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A solvent control (broth + inoculum + DMSO) should also be included.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

4. Determination of MIC:

-

The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.

-

Experimental Workflow Visualization

The process of investigating the defensive role of this compound can be systematically outlined.

Conclusion and Future Directions

This compound is a vital sesquiterpene in the chemical defense repertoire of many plants. Its roles as an effective antimicrobial and anti-herbivore agent are well-supported, and its synthesis is intricately linked to the plant's stress response signaling network. For researchers in drug development, the broad-spectrum antimicrobial activity of this compound presents a promising scaffold for the development of new therapeutic agents. For agricultural scientists, understanding and manipulating the biosynthetic pathway of this compound could lead to the development of crops with enhanced resistance to pests and pathogens.

Future research should focus on:

-

Isomer-Specific Activity: Delineating the specific activity of the (+)-gamma isomer versus other cadinene isomers to understand structure-activity relationships.

-

Mechanism of Action: Elucidating the precise molecular targets of this compound in both microbial pathogens and insect herbivores.

-

Signaling Pathway Elucidation: Identifying the specific transcription factors and regulatory elements that control the expression of this compound synthase genes in response to various stressors.

-

Synergistic Interactions: Investigating how this compound interacts with other plant secondary metabolites to create a more robust and effective defense.

By continuing to explore these avenues, the full potential of this compound as a natural defense compound and a lead for novel applications can be realized.

References

- 1. CAS 1460-97-5: (-)-γ-Cadinene | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy (-)-gamma-Cadinene | 1460-97-5 [smolecule.com]

- 4. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sippe.ac.cn [sippe.ac.cn]

- 6. benchchem.com [benchchem.com]

- 7. Chemical composition, antimicrobial and antioxidant properties of the volatile oil and methanol extract of Xenophyllum poposum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of defensive cadinenes and a novel sesquiterpene synthase responsible for their biosynthesis from the invasive Eupatorium adenophorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plant chemical defense against herbivores and pathogens: generalized defense or trade-offs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pathogen-induced biosynthetic pathways encode defense-related molecules in bread wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into (+)-gamma-Cadinene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpene (+)-gamma-Cadinene, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. It also details the experimental protocols for these analytical techniques and explores the potential signaling pathways through which this compound may exert its biological effects.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on modern spectroscopic techniques. The following tables summarize the key NMR and MS data for this bicyclic sesquiterpene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data: The ¹³C NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals 15 distinct carbon signals corresponding to its molecular formula, C₁₅H₂₄. The chemical shifts provide insights into the electronic environment of each carbon atom.

| Carbon Atom | Chemical Shift (δ) in ppm |

| 1 | 49.8 |

| 2 | 24.6 |

| 3 | 30.5 |

| 4 | 150.1 |

| 5 | 108.7 |

| 6 | 42.1 |

| 7 | 134.1 |

| 8 | 27.2 |

| 9 | 120.7 |

| 10 | 44.0 |

| 11 | 26.6 |

| 12 | 21.4 |

| 13 | 21.2 |

| 14 | 20.9 |

| 15 | 16.1 |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile compounds like this compound. The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in its identification.

| Ion Type | m/z (Mass-to-Charge Ratio) |

| Molecular Ion [M]⁺ | 204.35 |

| Fragment Ion | 161 |

| Fragment Ion | 133 |

| Fragment Ion | 119 |

| Fragment Ion | 105 |

| Fragment Ion | 93 |

| Fragment Ion | 91 |

| Fragment Ion | 79 |

| Fragment Ion | 67 |

| Fragment Ion | 41 |

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following outlines typical protocols for the NMR and GC-MS analysis of sesquiterpenes like this compound.

NMR Spectroscopy Protocol

A standard protocol for acquiring NMR spectra of a sesquiterpene sample is as follows:

Instrumentation: A high-field NMR spectrometer (typically 400 MHz or higher) equipped with a suitable probe. Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay to ensure quantitative measurements if required.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon atom. A larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope.

-

2D NMR: Standard pulse sequences for COSY, HSQC, and HMBC experiments are employed to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following diagram illustrates a standard workflow for GC-MS analysis.

Instrumentation: A gas chromatograph coupled to a mass spectrometer. Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile solvent such as hexane (B92381) or ethyl acetate. GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used for separating sesquiterpenes.

-

Injector: The injector temperature is typically set to a high value (e.g., 250 °C) to ensure rapid volatilization of the sample.

-

Oven Temperature Program: A temperature gradient is employed to separate the components of the sample based on their boiling points. A typical program might start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C).

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate. MS Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is the standard method for generating fragment ions.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio.

-

Scan Range: The mass range is typically scanned from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., 300).

Signaling Pathways

Sesquiterpenes, including this compound, are known to possess a range of biological activities, notably anti-inflammatory and antimicrobial effects. While the precise molecular mechanisms for this compound are still under active investigation, the anti-inflammatory actions of many sesquiterpenes are known to involve the modulation of key signaling pathways that regulate the inflammatory response.

One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The following diagram illustrates a plausible mechanism by which a bioactive compound like this compound could exert its anti-inflammatory effects by inhibiting this pathway.

This proposed mechanism suggests that this compound may interfere with the activation of the IKK complex, a critical upstream kinase in the NF-κB pathway. By preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB, the translocation of NF-κB into the nucleus is blocked. This, in turn, prevents the transcription of pro-inflammatory genes, such as those encoding for cytokines (TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2), thereby mitigating the inflammatory response. Further research is required to validate this specific mechanism for this compound and to explore its potential interactions with other inflammatory signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.

occurrence of (+)-gamma-Cadinene in essential oils

An In-depth Technical Guide to the Occurrence of (+)-gamma-Cadinene in Essential Oils

Introduction

This compound is a bicyclic sesquiterpene hydrocarbon that contributes to the aromatic profile of numerous essential oils. As an isomer within the cadinene group, it is recognized for its characteristic woody and herbaceous scent.[1] Beyond its olfactory properties, this compound and its enantiomer have been investigated for various biological activities, including antimicrobial and anti-inflammatory effects.[2] This technical guide provides a comprehensive overview of the natural occurrence of this compound in various plant-derived essential oils, details the standard methodologies for its extraction and quantification, and illustrates its biosynthetic origin. This document is intended for researchers, scientists, and drug development professionals working with natural products.

Quantitative Occurrence of this compound

The concentration of this compound in essential oils is highly variable, influenced by factors such as plant species, geographical location, harvest time, and the specific extraction method employed. The following table summarizes quantitative data from scientific literature on the presence of gamma-cadinene in several essential oils.

| Plant Species | Plant Part Used | Percentage of γ-Cadinene (%) |

| Calendula officinalis | Flowers | 8.9 - 25.4 |

| Piper capense | Seeds | 15.43 |

| Ageratina dendroides | Aerial Parts | Found as a near-racemic mixture |

| Angelica archangelica | Seed | 0.30 |

| Ayou (unspecified) | Wood | 1.80 |

Note: The data presented is for γ-cadinene. The specific enantiomeric distribution is not always reported in the literature. In Ageratina dendroides, (+)-γ-cadinene and (-)-γ-cadinene were found in an almost racemic mixture.[3]

Experimental Protocols

The isolation and quantification of this compound from plant materials are typically achieved through an extraction process followed by chromatographic analysis.

Extraction of Essential Oils

a) Steam Distillation

Steam distillation is the most prevalent method for extracting essential oils from aromatic plants.[4][5]

-

Principle: Live steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and essential oil vapor is then condensed, and the immiscible oil is separated from the aqueous phase.[4]

-

Apparatus: A Clevenger-type apparatus is commonly used for laboratory-scale extractions.[4]

-

General Procedure:

-

The plant material (e.g., leaves, flowers, wood) is placed in a distillation flask with water.

-

The water is heated to generate steam, which permeates the plant material, rupturing the oil glands.[4]

-

The volatile this compound, along with other essential oil components, is carried by the steam into a condenser.

-

The condensate is collected in a separator where the oil, being less dense than water, forms a layer on top.

-

The essential oil is collected and may be dried using an anhydrous agent like sodium sulfate (B86663) to remove residual water.[6]

-

b) Solvent Extraction

This method is an alternative for plant materials that are sensitive to the heat used in steam distillation.[4]

-

Principle: An organic solvent is used to dissolve the aromatic compounds from the plant material. Subsequent evaporation of the solvent yields a concentrated extract.[2]

-

Solvents: Common choices include hexane, ethanol, and petroleum ether.[4]

-

General Procedure:

-

The plant material is macerated in the selected solvent for a predetermined duration.

-

The solvent, now containing the dissolved essential oil, is filtered to remove solid plant debris.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the essential oil.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for identifying and quantifying volatile compounds like this compound in the complex mixture of an essential oil.[4][7]

-

Principle: The essential oil sample is vaporized and injected into a gas chromatograph. The components are separated based on their boiling points and polarity as they pass through a capillary column. The separated components then enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio, allowing for structural elucidation and identification.[4]

-

Typical GC-MS Parameters for this compound Analysis:

-

Chromatograph: An Agilent 7890A or a similar high-resolution gas chromatograph.[4]

-

Column: A non-polar or semi-polar capillary column, such as a DB-5 (5% diphenyl-95% dimethyl silicone) column (30 m x 0.25 mm i.d. x 0.25 µm film), is typically used for sesquiterpene analysis.[6][8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

-

Oven Temperature Program: A programmed temperature gradient is used to separate compounds with a wide range of boiling points. An example program starts at 60°C, ramps to 240°C at 3°C/min, and holds for a few minutes.[8]

-

Injector Temperature: Typically set to 250°C.[8]

-

Mass Spectrometer Parameters:

-

-

Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with that of an authentic standard. Additionally, its mass spectrum is compared with entries in spectral libraries such as NIST and Wiley.[4]

-

Quantification: The percentage of this compound is often determined by the area normalization method, where the peak area of the compound is expressed as a percentage of the total peak area of all identified components in the chromatogram. For higher accuracy, an internal or external standard calibration can be employed.[4]

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of sesquiterpenes, including this compound, originates from the isoprenoid pathway. The key precursor is Farnesyl pyrophosphate (FPP), which undergoes a complex cyclization reaction catalyzed by a specific terpene synthase.

References

Enantiomeric Identification of Gamma-Cadinene in Natural Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the enantiomeric identification and quantification of gamma-cadinene in natural extracts. Gamma-cadinene, a sesquiterpene found in a variety of plants, exists as two enantiomers, (+)-γ-cadinene and (-)-γ-cadinene.[1][2] The specific enantiomeric distribution can vary depending on the plant species and geographical origin, making its analysis crucial for the authenticity and quality control of essential oils and other natural products.[3] This guide details the experimental protocols, data presentation, and visual workflows necessary for this specialized analysis.

Introduction to Gamma-Cadinene and its Enantiomers

Gamma-cadinene is a bicyclic sesquiterpene with the molecular formula C15H24.[1][2] The two enantiomers, (+)-γ-cadinene ((1S,4aR,8aR)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene) and (-)-γ-cadinene ((1R,4aS,8aS)-7-methyl-4-methylidene-1-propan-2-yl-2,3,4a,5,6,8a-hexahydro-1H-naphthalene), possess identical physical and chemical properties in an achiral environment but may exhibit different biological activities.[1][2][4] The primary analytical technique for separating and identifying these enantiomers is chiral gas chromatography.[3][5]

Experimental Protocols

The successful enantiomeric identification of gamma-cadinene relies on meticulous sample preparation and specialized chromatographic techniques.

Sample Preparation: Extraction of Essential Oils

A common method for extracting essential oils from plant material is hydrodistillation.

Protocol:

-

Plant Material Preparation: Fresh or dried plant material (e.g., leaves, flowers, bark) is finely ground to increase the surface area for extraction.

-

Hydrodistillation: The ground plant material is placed in a Clevenger-type apparatus with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oil components, is condensed.

-

Oil Separation: The condensed mixture of water and essential oil is collected, and the essential oil is separated from the aqueous layer.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark vial at low temperature (e.g., 4°C) to prevent degradation.

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is the gold standard for the separation and identification of volatile enantiomers like gamma-cadinene.

Protocol:

-

Sample Dilution: The extracted essential oil is diluted in a suitable solvent, such as dichloromethane (B109758) or hexane, typically to a concentration of 1% (v/v).[3]

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

-

Chiral Column: A chiral capillary column is essential for the separation of enantiomers. Commonly used columns include:

-

GC Conditions:

-

Injector Temperature: 250°C[1]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]

-

Oven Temperature Program: A slow temperature ramp is crucial for good resolution. A typical program starts at a low temperature and gradually increases. For example: 40°C (hold for 5 min), then increase at 1°C/min to 130°C, then at 2°C/min to 200°C (hold for 3 min).[1]

-

Injection Volume: 1 µL in split mode (e.g., 1:100).[1]

-

-

MS Conditions:

-

Enantiomer Identification: The identification of gamma-cadinene enantiomers is based on their retention times compared to authentic standards and their mass spectral data. The enantiomeric ratio is determined by the relative peak areas of the two enantiomers.

Data Presentation

Quantitative data on the enantiomeric distribution of gamma-cadinene should be presented in a clear and structured format to allow for easy comparison across different natural sources.

| Plant Species | Part Used | Origin | (+)-γ-Cadinene (%) | (-)-γ-Cadinene (%) | Enantiomeric Excess (ee%) | Reference |

| Juniperus oxycedrus | Aerial parts | Algeria | Present (tr.) | - | - | [6] |

| Ocotea quixos | - | Ecuador | Present (tr.) | - | - | [7] |

| Morella pubescens | Leaves | - | 0.3 | 0.0 | - | [8] |

| Picea pungens | Leaves & Twigs | Idaho, USA | - | - | - | [9] |

| Salvia species | - | - | 0.8 | - | - | [10] |

Note: "tr." indicates trace amounts. The table highlights the need for more quantitative studies on the enantiomeric distribution of gamma-cadinene in various plant species.

Visualizations

Diagrams are provided to illustrate the key workflows and concepts in the enantiomeric identification of gamma-cadinene.

Caption: Experimental workflow for the enantiomeric identification of gamma-cadinene.

Caption: Logical relationship for chiral separation of gamma-cadinene enantiomers.

Conclusion

The enantiomeric identification of gamma-cadinene in natural extracts is a critical analytical task for quality assessment and scientific research. Chiral Gas Chromatography coupled with Mass Spectrometry provides a robust and reliable method for the separation, identification, and quantification of its enantiomers. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and professionals in the field. Further research is warranted to expand the quantitative data on the enantiomeric distribution of gamma-cadinene across a broader range of plant species, which will contribute to a deeper understanding of its natural occurrence and potential applications.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. scispec.co.th [scispec.co.th]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. gcms.cz [gcms.cz]

- 6. mdpi.com [mdpi.com]

- 7. Chemical and Enantioselective Analysis of the Essential Oils from Different Morphological Structures of Ocotea quixos (Lam.) Kosterm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. essencejournal.com [essencejournal.com]

- 10. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]

(+)-Gamma-Cadinene as a Metabolite in Aspergillus terreus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspergillus terreus, a filamentous fungus renowned for its production of a diverse array of secondary metabolites, has been identified as a source of the sesquiterpene (+)-gamma-cadinene. While the presence of this bioactive compound has been noted, it remains a relatively understudied metabolite within the extensive biochemical portfolio of this organism. This technical guide provides a comprehensive overview of the current understanding of this compound as a metabolite in Aspergillus terreus. It covers the putative biosynthetic pathway, proposed experimental protocols for its isolation and characterization, and potential avenues for future research. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic and biotechnological potential of this fungal-derived natural product.

Introduction

Aspergillus terreus is a ubiquitous filamentous fungus that has been a prolific source of biologically active secondary metabolites, including the cholesterol-lowering drug lovastatin (B1675250) and the anti-tumor agent terrein. The diverse chemical entities produced by this fungus underscore its complex metabolic machinery and its potential as a reservoir for novel therapeutic agents. Among the less-explored metabolites of A. terreus is the sesquiterpene this compound. Sesquiterpenes are a class of C15 terpenoids known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While the isolation of the enantiomer, (-)-gamma-cadinene, from A. terreus has been reported in earlier literature, and PubChem lists this compound as a metabolite, detailed studies on its biosynthesis and production in this fungus are lacking. This guide synthesizes the available information and provides a framework for future investigation.

Biosynthesis of this compound in Aspergillus terreus

The biosynthesis of sesquiterpenes in fungi originates from the mevalonate (B85504) (MVA) pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). While a specific this compound synthase has not yet been characterized in Aspergillus terreus, the general biosynthetic route to sesquiterpenes is well-established.

2.1. The Mevalonate Pathway

The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is subsequently reduced to mevalonate, which then undergoes a series of phosphorylations and a decarboxylation to yield IPP. IPP is isomerized to DMAPP, and these two C5 units are condensed to form the C10 precursor geranyl pyrophosphate (GPP). A further condensation of GPP with another IPP molecule yields the C15 precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP).

2.2. Putative this compound Synthesis

The cyclization of the linear FPP molecule into the bicyclic cadinane (B1243036) skeleton is catalyzed by a class of enzymes known as sesquiterpene synthases or cyclases. The formation of this compound from FPP is proposed to proceed through a series of carbocationic intermediates initiated by the removal of the pyrophosphate group from FPP. The resulting farnesyl cation undergoes cyclization to form a germacrenyl cation, which then undergoes further cyclization and rearrangement to yield the this compound scaffold.

The following diagram illustrates the putative final step in the biosynthesis of this compound from farnesyl pyrophosphate.

Caption: Putative final enzymatic step in this compound biosynthesis.

Experimental Protocols

The following sections outline proposed methodologies for the cultivation of Aspergillus terreus, and the extraction, detection, and quantification of this compound. These protocols are based on general methods for the analysis of fungal sesquiterpenes and may require optimization for this specific metabolite and organism.

3.1. Fungal Cultivation

-

Strain: Aspergillus terreus (e.g., ATCC 20542 or other wild-type strains).

-

Media: Potato Dextrose Agar (PDA) for routine culture maintenance. For secondary metabolite production, various liquid media can be employed, such as Potato Dextrose Broth (PDB), Czapek-Dox broth, or Yeast Extract Sucrose (YES) medium.

-

Culture Conditions: Inoculate liquid medium with spores or mycelial plugs from a fresh PDA plate. Incubate at 25-28°C with shaking (150-200 rpm) for 7-14 days. The optimal fermentation time for this compound production would need to be determined empirically.

3.2. Extraction of this compound

-

Separate the fungal mycelium from the culture broth by filtration.

-

Lyophilize the mycelium to remove water.

-

Perform a solvent extraction of the dried mycelium and the culture filtrate separately. A common solvent for sesquiterpenes is ethyl acetate.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

For volatile sesquiterpenes like this compound, a headspace solid-phase microextraction (HS-SPME) of the culture can also be performed for qualitative analysis.

3.3. Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile compounds like sesquiterpenes.

-

Sample Preparation: Dissolve the crude extract in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC-MS Analysis:

-

Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Injection: Splitless or split injection can be used depending on the concentration of the analyte.

-

Temperature Program: An initial oven temperature of 50-70°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C.

-

Mass Spectrometry: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

-

-